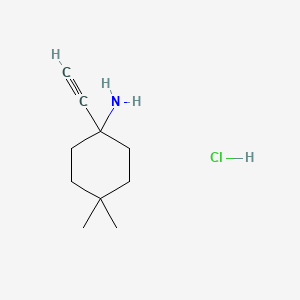![molecular formula C9H18Cl2N2O B13482751 N-methyl-N-[(1-methylpiperidin-4-yl)methyl]carbamoyl chloride hydrochloride](/img/structure/B13482751.png)
N-methyl-N-[(1-methylpiperidin-4-yl)methyl]carbamoyl chloride hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-N-[(1-methylpiperidin-4-yl)methyl]carbamoyl chloride hydrochloride is a chemical compound with a complex structure that includes a piperidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[(1-methylpiperidin-4-yl)methyl]carbamoyl chloride hydrochloride typically involves the reaction of N-methylpiperidine with chloromethyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-methyl-N-[(1-methylpiperidin-4-yl)methyl]carbamoyl chloride hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed to form the corresponding carbamic acid derivative.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Hydrolysis is typically carried out in the presence of water or aqueous base under mild conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted carbamates can be formed.
Hydrolysis Products: The primary product of hydrolysis is the corresponding carbamic acid.
Applications De Recherche Scientifique
N-methyl-N-[(1-methylpiperidin-4-yl)methyl]carbamoyl chloride hydrochloride has several applications in scientific research:
Mécanisme D'action
The mechanism of action of N-methyl-N-[(1-methylpiperidin-4-yl)methyl]carbamoyl chloride hydrochloride involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that affect their function . The pathways involved in these interactions are still under investigation, but they are believed to include enzyme inhibition and receptor modulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-methyl-4-piperidone
- N-methyl-4-piperidinol
- N-methyl-1-(1-methylpiperidin-4-yl)methanamine
Uniqueness
N-methyl-N-[(1-methylpiperidin-4-yl)methyl]carbamoyl chloride hydrochloride is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C9H18Cl2N2O |
|---|---|
Poids moléculaire |
241.16 g/mol |
Nom IUPAC |
N-methyl-N-[(1-methylpiperidin-4-yl)methyl]carbamoyl chloride;hydrochloride |
InChI |
InChI=1S/C9H17ClN2O.ClH/c1-11-5-3-8(4-6-11)7-12(2)9(10)13;/h8H,3-7H2,1-2H3;1H |
Clé InChI |
PLLRJHYEHBJXAY-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC(CC1)CN(C)C(=O)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2-{6-chloro-2H,3H,4H-[1,3]oxazino[5,6-h]quinolin-3-yl}ethyl)diethylamine](/img/structure/B13482675.png)
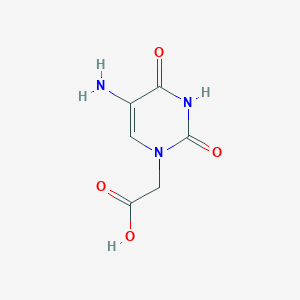

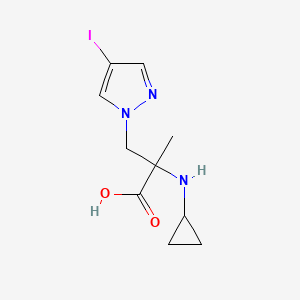
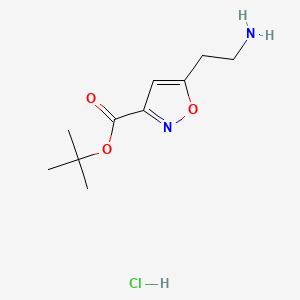
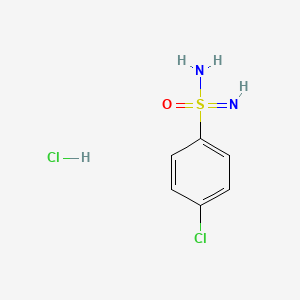

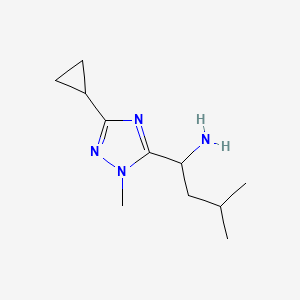
![2-Chloro-7,7-dimethyl-5,6,7,8-tetrahydro-thiazolo[5,4-c]azepin-4-one](/img/structure/B13482726.png)
![lithium(1+) 3-oxo-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate](/img/structure/B13482729.png)


